
Isopimarane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopimarane is a carbotricyclic compound that is tetradecahydrophenanthrenewhich is substituted by an ethyl group at position 7 and by methyl groups at positions 1, 1, 4a, and 7 (the 4aR,4bS,7S,8aS,10aS isomer). It is a diterpene, a terpenoid fundamental parent and a carbotricyclic compound.
Scientific Research Applications
Isopimarane in Geochemical Research
Isopimarane, a tricyclic diterpane, has been identified in New Zealand Late Cretaceous seep oils and coals, showcasing its significance in geochemical studies. The abundance of isopimarane in these materials helps in understanding the geological and chemical processes that led to their formation. This biomarker's structure and stereochemistry, determined by NMR spectroscopy and synthesis, are crucial for geochemical analysis and oil exploration (Blunt et al., 1988).
Isopimarane in Antibacterial Research
Research has shown that certain isopimarane compounds exhibit antibacterial properties. For instance, two isopimaranes isolated from Calceolaria pinifolia demonstrated activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential in developing new antibacterial agents (Woldemichael et al., 2003).
Isopimarane in Diabetes Research
A study on isopimarane diterpenes from the fungus Epicoccum sp. revealed α-glucosidase inhibitory activity, marking them as potential agents in diabetes management. This was a novel discovery, indicating isopimarane diterpenes' potential role in regulating blood sugar levels (Xia et al., 2015).
Isopimarane in Antifungal Research
Isopimarane diterpenes have shown antifungal activity against pathogens like Cladosporium cucumerinum and Candida albicans, as demonstrated by compounds isolated from Hypoestes serpens. This finding opens pathways for new antifungal treatments (Rasoamiaranjanahary et al., 2003).
Isopimarane in Cancer Research
Isopimarane diterpenes isolated from the fungus Paraconiothyrium sp. showed cytotoxicities against human leukemia cell lines, highlighting their potential application in cancer therapy (Shiono et al., 2011).
Isopimarane in Anti-inflammatory Research
Isopimarane diterpenes from Kaempferia galanga exerted anti-inflammatory effects on lipopolysaccharide-stimulated nitric oxide production in cells, suggesting their use in treating inflammatory conditions (Tungcharoen et al., 2019).
Isopimarane in Pharmacognosy
The discovery of novel isopimarane diterpenoids in various plants and fungi, like Callicarpa nudiflora and Isodon Flavidus, underlines the importance of isopimarane in pharmacognostic research, contributing to the understanding of natural compounds' chemical diversity and potential therapeutic applications (Huang et al., 2021); (Li et al., 2022).
Isopimarane in Microbial and Marine Research
Isopimarane-type diterpenoids are also being studied in microbial and marine contexts, as evidenced by research on fungi like Aspergillus wentii and algae like Rhizoclonium hieroglyphicum. These studies highlight isopimarane's role in the chemical ecology of marine and microbial environments (Li et al., 2016); (Gutiérrez & Baez, 2011).
properties
Molecular Formula |
C20H36 |
|---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(2S,4aS,4bR,8aS,10aS)-2-ethyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H36/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h15-17H,6-14H2,1-5H3/t15-,16-,17-,19-,20+/m0/s1 |
InChI Key |
GZHFBZCDMVGRTI-VDWQKOAOSA-N |
Isomeric SMILES |
CC[C@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C |
Canonical SMILES |
CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



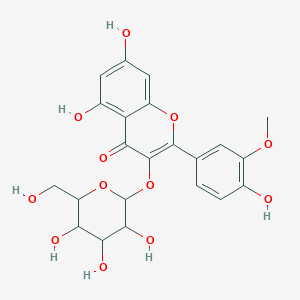
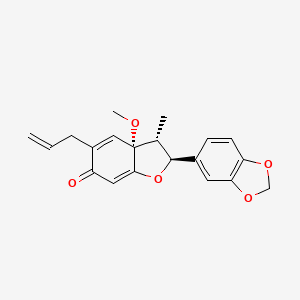

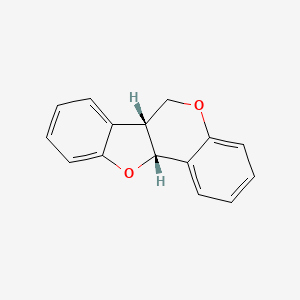

![4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1252728.png)
![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)
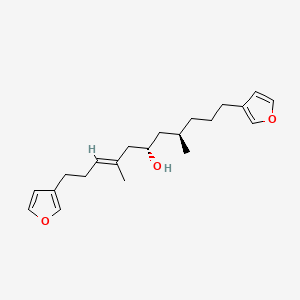
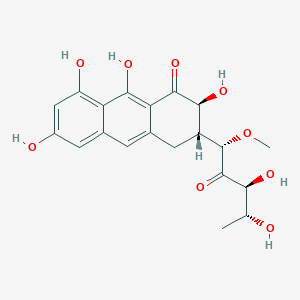
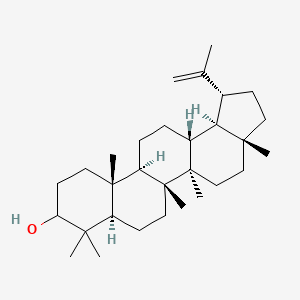
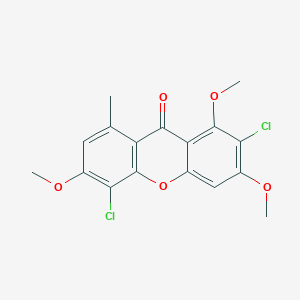
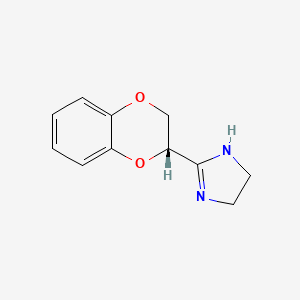
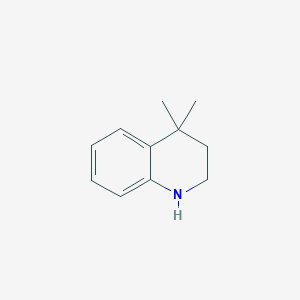
![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)